![molecular formula C21H25N3O3 B2996554 N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide CAS No. 1421500-49-3](/img/structure/B2996554.png)
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
The compound “N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrazole ring, a phenyl ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Antimicrobial Activity New series of pyrazole derivatives, including N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide, have been synthesized and assessed for their antimicrobial activities. These compounds were synthesized using the Mannich base method and confirmed through various spectroscopic methods. Their antimicrobial efficacy was tested against a range of pathogens, highlighting their potential as bases for developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Chemical Synthesis and Analgesic Activity The compound is part of a study that focuses on the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions. These compounds, derived from N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, were evaluated for their analgesic properties using the “hot plate” method on mice, suggesting potential for developing novel pain management solutions (Igidov et al., 2022).
Trifluoromethylated N-heterocycles Synthesis Research has explored synthetic routes to trifluoromethylated N-heterocycles, utilizing compounds similar to N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide. These studies highlight innovative methods for obtaining pyrazoles, pyrazolines, and isoxazolines, contributing to the field of medicinal chemistry by providing new scaffolds for drug development (Bazhin et al., 2015).
Angiotensin II Receptor Antagonists Development The compound belongs to a class of pyrazole derivatives synthesized as potent angiotensin II receptor antagonists. These compounds have been studied for their in vitro and in vivo pharmacological activities, showcasing their relevance in the development of antihypertensive agents. This research provides valuable insights into the structural requirements for high affinity and potency in angiotensin II antagonism (Almansa et al., 1997).
Antibacterial and Anti-inflammatory Agents Synthesis Novel pyrazoline derivatives synthesized using microwave-assisted methods, including structures related to N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide, have demonstrated significant anti-inflammatory and antibacterial activities. These findings support their potential application in creating new treatments for inflammation and bacterial infections (Ravula et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-18(16-8-5-4-6-9-16)21(25)22-15-17-14-19(20-10-7-12-27-20)24(23-17)11-13-26-2/h4-10,12,14,18H,3,11,13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTNEQUYCZIDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide |
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